2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one
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Overview
Description
3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an isopropoxy group, a methyl group, and a dioxaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isopropyl alcohol with a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one
- 3-Isopropoxy-2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-5,8-dioxaspiro[3.4]oct-2-en-1-one
Uniqueness
3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one is unique due to its specific spirocyclic structure and the presence of both isopropoxy and methyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
128242-41-1 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yloxy-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C10H14O4/c1-6(2)14-9-7(3)8(11)10(9)12-4-5-13-10/h6H,4-5H2,1-3H3 |
InChI Key |
SWKOSCOOBGXWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C1=O)OCCO2)OC(C)C |
Origin of Product |
United States |
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